4,6-Dinonyl-o-cresol
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Overview
Description
4,6-Dinonyl-o-cresol: is an organic compound with the molecular formula C25H44O . It is a derivative of phenol, specifically a substituted cresol, characterized by the presence of two nonyl groups at the 4 and 6 positions of the aromatic ring. This compound is known for its unique chemical properties and applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dinonyl-o-cresol can be synthesized through a Friedel-Crafts alkylation reaction. This involves reacting o-cresol with nonene in the presence of a catalyst such as aluminum chloride . The reaction is typically carried out at temperatures between 50°C and 100°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dinonyl-o-cresol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonic acids .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: 4,6-Dinonyl-o-cresol is used as a non-ionic surfactant in various chemical processes. It acts as an emulsifier, dispersant, and thickening agent .
Biology: In biological research, this compound is studied for its potential effects on microbial communities and its role in biodegradation processes .
Medicine: While not widely used in medicine, its derivatives are explored for potential antioxidant properties .
Industry: In the industrial sector, this compound is employed as a rubber antioxidant . It helps in enhancing the aging resistance of rubber products, making them more durable .
Mechanism of Action
The mechanism of action of 4,6-Dinonyl-o-cresol involves its interaction with oxidative pathways . It acts as an antioxidant by scavenging free radicals and preventing oxidative damage to materials such as rubber. The molecular targets include reactive oxygen species and other free radicals, which are neutralized by the compound’s antioxidant activity .
Comparison with Similar Compounds
- 2-Methyl-4,6-dinonylphenol
- 4,6-Dinitro-o-cresol
- 4,6-Di-tert-butyl-o-cresol
Comparison: 4,6-Dinonyl-o-cresol is unique due to its nonyl groups , which impart specific chemical properties such as enhanced hydrophobicity and antioxidant activity . Compared to 4,6-Dinitro-o-cresol, which is primarily used as a herbicide, this compound is more versatile in industrial applications .
Properties
CAS No. |
3011-61-8 |
---|---|
Molecular Formula |
C25H44O |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-methyl-4,6-di(nonyl)phenol |
InChI |
InChI=1S/C25H44O/c1-4-6-8-10-12-14-16-18-23-20-22(3)25(26)24(21-23)19-17-15-13-11-9-7-5-2/h20-21,26H,4-19H2,1-3H3 |
InChI Key |
SGHSRBYSXCNJLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)C)O)CCCCCCCCC |
Origin of Product |
United States |
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